REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]([C:5](F)=[O:6])[C:3]=1[C:14](F)=[O:15].FC1(F)C2C(=C(F)C(F)=C(F)C=2F)C(=O)[O:19]1.ClC1C=C(Cl)C=CC=1C(O)=O>>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]2[C:5](=[O:19])[O:6][C:14](=[O:15])[C:3]=12
|
Name
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mixture
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Quantity
|
50 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=C(C(C(=O)F)=C(C(=C1F)F)F)C(=O)F
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Name
|
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1(OC(C2=C(C(=C(C(=C12)F)F)F)F)=O)F
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Name
|
|
Quantity
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79 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer
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Type
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CUSTOM
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Details
|
the mixture was reacted at 150° C. for 6 hours with vigorous stirring
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Duration
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6 h
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Type
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CUSTOM
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Details
|
Then, the reaction mixture was separated by distillation
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |